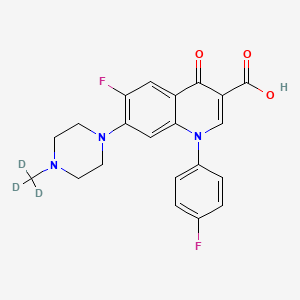

Difloxacin-d3

描述

Difloxacin-d3 是一种氘标记的 Difloxacin 衍生物,Difloxacin 是一种氟喹诺酮类抗生素。它主要用作内标,用于气相色谱或液相色谱-质谱法定量 Difloxacin。 该化合物以三个氢原子被氘取代为特征,这有助于在各种分析应用中追踪和定量母体化合物 .

作用机制

Difloxacin-d3 与其母体化合物 Difloxacin 一样,通过抑制细菌 DNA 旋转酶和拓扑异构酶 IV 发挥其作用。这些酶对于 DNA 复制、转录和重组至关重要。通过抑制这些酶,this compound 阻止了细菌 DNA 的超螺旋,导致细胞死亡。 氘标记不会改变作用机制,但有助于在各种研究中准确定量 Difloxacin .

准备方法

合成路线和反应条件

Difloxacin-d3 的合成涉及将氘掺入 Difloxacin 分子中。这通常通过在合成过程中使用氘代试剂或溶剂来实现。关键步骤包括:

喹啉核的形成: 喹啉核是通过一系列涉及适当起始原料缩合的反应合成的。

哌嗪环的引入: 哌嗪环是通过亲核取代反应引入的。

工业生产方法

This compound 的工业生产遵循类似的合成路线,但规模更大。该过程包括:

批量合成: 在受控条件下反应大量起始原料以形成中间体化合物。

纯化: 使用结晶或色谱等技术纯化中间体化合物。

氘代: 在合成最后阶段使用氘代试剂引入氘。

化学反应分析

反应类型

Difloxacin-d3 会发生各种化学反应,包括:

氧化: 该化合物可以被氧化形成相应的喹啉衍生物。

还原: 还原反应可以将羰基转化为羟基。

取代: 亲核取代反应可以在哌嗪环上发生.

常用试剂和条件

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 常用的亲核试剂包括胺和硫醇.

主要产品

科学研究应用

Difloxacin-d3 广泛应用于科学研究,特别是在以下领域:

化学: 它在分析化学中用作内标,用于定量 Difloxacin。

生物学: 用于涉及 Difloxacin 代谢和药代动力学的研究。

医学: 有助于开发和验证用于检测生物样品中 Difloxacin 的分析方法。

相似化合物的比较

类似化合物

Difloxacin: 母体化合物,用作抗生素。

恩诺沙星: 另一种氟喹诺酮类抗生素,具有类似的抗菌活性。

环丙沙星: 广泛使用的氟喹诺酮类,具有广谱活性。

左氧氟沙星: 以其对呼吸道感染的有效性而闻名

独特性

Difloxacin-d3 的独特之处在于其氘标记,这使其成为分析化学中不可或缺的工具。氘原子提供了明显的质量差异,允许在复杂的生物基质中精确定量 Difloxacin。 这使得 this compound 在药代动力学和代谢研究中特别有用 .

生物活性

Difloxacin-d3 is a deuterated derivative of difloxacin, a fluoroquinolone antibiotic known for its broad-spectrum antibacterial activity. The compound is utilized primarily in veterinary medicine and has garnered attention for its pharmacokinetics, efficacy against various bacterial strains, and safety profile. This article delves into the biological activity of this compound, summarizing key research findings, pharmacological data, and relevant case studies.

Biological Activity Overview

This compound exhibits potent antibacterial properties, particularly against Gram-negative and some Gram-positive bacteria. Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, which are crucial for DNA replication and transcription.

Key Pharmacological Properties

- Spectrum of Activity : this compound is effective against a variety of pathogens, including Escherichia coli, Staphylococcus aureus, and Salmonella species.

- Pharmacokinetics : Studies indicate that this compound is well absorbed and distributed in body fluids, with significant concentrations found in tissues such as the endometrium and synovial fluid .

- Safety Profile : It has been shown to be non-genotoxic in various assays, with no significant carcinogenic effects observed in animal studies .

Efficacy Against Bacterial Strains

A study evaluated the susceptibility of 174 bacterial isolates to difloxacin. The results indicated that difloxacin was effective against most Gram-negative isolates and many Gram-positive strains. The minimum inhibitory concentrations (MICs) for various pathogens are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 0.25 |

| Staphylococcus aureus | 0.5 |

| Salmonella enterica | 0.5 |

| Pseudomonas aeruginosa | 1.0 |

Pharmacokinetic Studies

Pharmacokinetic studies have demonstrated that this compound reaches peak plasma concentrations within 1-2 hours post-administration, with an elimination half-life of approximately 7 hours in broilers . The distribution volume is larger in turkeys compared to broilers, affecting the bioavailability of the drug .

Case Studies

- Equine Applications : In a study involving mares, difloxacin was administered at a dosage of 7.5 mg/kg body weight via nasogastric tube for five days. Blood samples were collected to assess drug concentration over time, confirming adequate absorption and distribution to target tissues .

- Veterinary Use in Poultry : A residue study conducted on broiler chickens indicated that maximum plasma levels were achieved rapidly after oral administration. The study highlighted the importance of monitoring drug residues in food-producing animals to ensure safety for human consumption .

属性

IUPAC Name |

6-fluoro-1-(4-fluorophenyl)-4-oxo-7-[4-(trideuteriomethyl)piperazin-1-yl]quinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19F2N3O3/c1-24-6-8-25(9-7-24)19-11-18-15(10-17(19)23)20(27)16(21(28)29)12-26(18)14-4-2-13(22)3-5-14/h2-5,10-12H,6-9H2,1H3,(H,28,29)/i1D3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOCJXYPHIIZEHN-FIBGUPNXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=CC=C(C=C4)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=CC=C(C=C4)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19F2N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。